molecular formula C22H17Cl2N3O3 B14950857 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide

Cat. No.: B14950857
M. Wt: 442.3 g/mol
InChI Key: SDLLUAGIWLHXHY-DHRITJCHSA-N
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Description

Chemical Structure: The compound (CAS: 330591-88-3) features a hydrazine-linked benzyloxybenzylidene moiety attached to a 2-oxoacetamide scaffold, with a 2,3-dichlorophenyl substituent at the terminal amide group . Its molecular formula is C22H17N3O3Cl2 (MW: 442.295), characterized by:

  • A 2,3-dichlorophenyl moiety (enhancing electron-withdrawing effects and steric bulk).
  • A hydrazine linker (imparting conformational flexibility and hydrogen-bonding capacity).

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H17Cl2N3O3/c23-18-7-4-8-19(20(18)24)26-21(28)22(29)27-25-13-15-9-11-17(12-10-15)30-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+

InChI Key

SDLLUAGIWLHXHY-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives, followed by acylation with 2,3-dichlorophenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and acylation steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized aromatic derivatives.

    Reduction: Amines and reduced hydrazino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme interactions and inhibition, particularly those involving hydrazino and aromatic functional groups.

Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. The aromatic rings may engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Differences in Analogous Compounds
Compound Name Substituent on Benzylidene Terminal Aryl Group Molecular Weight Key Features/Activity Reference
Target Compound 4-(Benzyloxy)phenyl 2,3-Dichlorophenyl 442.295 High lipophilicity
2-{(2E)-2-[3-(Benzyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide 3-(Benzyloxy)phenyl 4-Methoxyphenyl 403.438 Electron-donating methoxy group
2-{(2E)-2-[3-(Benzyloxy)benzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide 3-(Benzyloxy)phenyl 4-Ethoxyphenyl 417.454 Enhanced solubility (ethoxy)
2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide 2-Methoxyphenyl 4-Methylphenyl 311.341 Reduced steric hindrance
4-(4-Chlorophenyl)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole 4-(Benzyloxy)phenyl 4-Chlorophenyl (thiazole) Not reported Thiazole ring for bioactivity

Key Observations :

  • Substituent Position : The meta -substituted benzyloxy group in and vs. para -substitution in the target compound alters electronic effects and steric interactions.
  • Heterocyclic Modifications : Introduction of a thiazole ring (e.g., ) replaces the acetamide, suggesting divergent biological targets.
Antimalarial Activity:
  • Compounds with quinoline moieties (e.g., (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide) exhibit potent activity against Plasmodium falciparum due to quinoline’s DNA intercalation capability .
  • The target compound lacks a quinoline ring, but its dichlorophenyl group may confer antiparasitic properties via hydrophobic interactions with parasite enzymes .
Acetylcholinesterase (AChE) Inhibition:
  • Thiazole derivatives (e.g., 4-(2,4-dichlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl thiazole) show AChE inhibition (IC50 < 10 µM) . The target compound’s dichlorophenyl group may similarly inhibit AChE, though experimental validation is needed.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2k (Coumarin Derivative) 3k (Thiazole Derivative)
Melting Point (°C) Not reported 216.2–219.3 216–219
Solubility Low (high Cl content) Moderate (polar coumarin) Low (thiazole ring)
LogP (Predicted) ~4.2 ~3.5 ~3.8

Insights :

  • The target compound’s higher logP (predicted) aligns with its dichlorophenyl group, suggesting superior membrane permeability compared to coumarin derivatives .
  • Thiazole derivatives exhibit similar melting points, likely due to rigid heterocyclic cores .

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